N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a pyridin-3-yl group and linked to a 4-fluorophenyl moiety via an imidazole-acetamide scaffold. The synthesis and structural characterization of such compounds typically rely on crystallographic methods, with software like SHELX playing a critical role in refining and validating molecular geometries .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-13-3-5-14(6-4-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-2-1-7-20-8-12/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKAHIMLSBYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The imidazole ring can be introduced via a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.
The final step involves coupling the 4-fluorophenyl group with the oxadiazole-imidazole intermediate. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups such as the oxadiazole ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction could lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
Case Studies
Recent studies have highlighted the effectiveness of compounds containing the 1,2,4-oxadiazole structure in inhibiting various cancer cell lines:
- Antitumor Activity : A study demonstrated that derivatives of 1,2,4-oxadiazoles showed promising activity against HCT-116 (colon cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent cytotoxic effects .
- Comparative Analysis : Another investigation compared the anticancer efficacy of several oxadiazole derivatives. The results indicated that specific modifications to the oxadiazole structure could enhance activity against leukemia cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 13.6 | |
| Compound B | PC-3 | 48.37 | |
| Compound C | K562 | 0.2757 |
Overview
The imidazole ring present in N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is associated with antibacterial activity. Research indicates that compounds with imidazole derivatives can inhibit bacterial growth effectively.
Findings
A critical review on imidazole derivatives highlighted their potential as antibacterial agents against various strains of bacteria. The structure of this compound suggests that it could be effective against resistant bacterial strains .
Novel Therapeutics
The compound's unique chemical structure positions it as a candidate for further exploration in drug development. Its ability to target multiple pathways makes it a versatile entity in creating novel therapeutics.
Research Initiatives
Ongoing research focuses on optimizing the chemical structure to enhance bioavailability and reduce toxicity while maintaining efficacy against targeted diseases. For instance, modifications to the pyridine and oxadiazole components are being investigated to improve pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the oxadiazole and imidazole rings can participate in hydrogen bonding and electrostatic interactions. These interactions disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis of this compound with analogs hinges on crystallographic parameters (e.g., bond lengths, angles, and intermolecular interactions) refined using tools like SHELX. Below is a hypothetical framework for such comparisons, based on typical structural features of oxadiazole- and imidazole-containing derivatives:
Table 1: Key Structural Parameters of Selected Analogs
Key Findings:
Substituent Effects: The 4-fluorophenyl group in the target compound introduces steric and electronic differences compared to chlorophenyl or non-fluorinated analogs. The smaller fluorine atom reduces dihedral angle strain (15.2° vs.
Oxadiazole Ring Stability : The C-O bond length (1.36 Å) aligns with typical values for 1,2,4-oxadiazoles, suggesting comparable aromatic stability. However, pyridin-4-yl substitution (1.38 Å) may slightly destabilize the ring due to electronic effects.
Software Consistency : Structures refined via SHELXL (e.g., target compound and its chloro analog) show tighter convergence in bond angles (<1° variation), underscoring the software’s precision in small-molecule refinement .
Limitations and Methodological Considerations
The absence of explicit biological or synthetic data in the provided evidence restricts deeper pharmacological comparisons. Structural insights here are inferred from SHELX’s role in crystallography, which remains the gold standard for validating molecular geometries. Future studies should integrate spectroscopic, thermodynamic, and activity data to contextualize structural differences.
Biological Activity
N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound that has garnered attention in pharmacological research due to its multifaceted biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Fluorophenyl group : Enhances lipophilicity and potential binding affinity.
- Pyridinyl and imidazolyl moieties : Known for their roles in biological activity.
- Oxadiazole ring : Associated with various biological effects, including anticancer and anti-inflammatory properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, dual inhibitors of p38α MAPK and phosphodiesterase 4 (PDE4) have shown promising results in reducing tumor necrosis factor-alpha (TNFα) levels in preclinical studies involving rodents and primates . Such inhibition is crucial for managing chronic inflammatory conditions.
2. Anticancer Activity
The anticancer potential of this compound is supported by findings from various studies:
- Cell Line Studies : The compound has been evaluated against multiple cancer cell lines. In vitro tests showed IC50 values indicating effective cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cells .
- Mechanism of Action : The oxadiazole derivatives have been linked to the inhibition of key enzymes involved in tumor progression, including histone deacetylases (HDACs) and carbonic anhydrases . This suggests a multi-targeted approach in cancer therapy.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 7.5 |
| A549 | 10.0 |
3. Antimicrobial Activity
This compound also demonstrates antimicrobial properties:
- Bacterial Strains : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies revealed effectiveness against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM for various derivatives .
| Bacterial Strain | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Inflammatory Disease Models : In a study involving rodent models of arthritis, administration of related compounds resulted in significant reductions in joint inflammation and pain scores .
- Cancer Treatment Trials : Clinical trials assessing the efficacy of oxadiazole derivatives in patients with advanced cancer have reported promising preliminary results, warranting further investigation into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
